Lauryl laurate
Overview
Description
Synthesis Analysis
Lauryl laurate can be synthesized through several methods, including the hydrogenation of methyl laurate. For instance, Shuguang Liang et al. (2011) demonstrated the hydrogenation of methyl laurate over a Cu/ZnO/Al2O3 catalyst, using methanol as both the solvent and hydrogen source, to produce lauryl alcohol, a related compound, with high conversion efficiency and selectivity (Liang et al., 2011). Similarly, K. Sagata et al. (2016) explored the transformation of methyl laurate into lauryl alcohol using zerovalent iron and water as an in situ hydrogen source, showing significant transformation rates (Sagata et al., 2016).
Molecular Structure Analysis
The molecular dynamics study of the lauryl alcohol-laurate model bilayer by T. Fukada et al. (1993) provides insights into the molecular structure and dynamics of lauryl laurate-related bilayers. Their work, based on Berendsen's surface-constrained model, highlights the role of chain tilt and bend in the bilayer structure, suggesting complex interlayer interactions and dynamics (Fukada et al., 1993).
Chemical Reactions and Properties
The synthesis and properties of lauryl laurate and related compounds involve various chemical reactions. For example, the transformation of methyl laurate into lauryl alcohol over a Ru–Sn–Mo/C catalyst, as researched by Sagata et al. (2016), shows the potential for innovative hydrogenation processes without the need for high-cost facilities (Sagata et al., 2016).
Physical Properties Analysis
The study of physical properties such as specific and partial specific volumes of laurate compounds by H. Lal (1953) offers valuable data that contribute to understanding the physical behavior of lauryl laurate in solutions. Their empirical equation relating specific volumes with osmotic coefficients of colloidal electrolytes provides a foundational understanding of lauryl laurate's behavior in aqueous solutions (Lal, 1953).
Scientific Research Applications
Biochemical Research : Lauryl Laurate has been studied for its uncoupling effects on mitochondria in rat liver and skeletal muscle, with findings suggesting that laurate-induced uncoupling is mediated by ATP/ADP and glutamate/aspartate antiporters (Samartsev et al., 2000).
Chemical Engineering : In chemical synthesis, Lauryl Laurate is produced from methyl laurate, as demonstrated in studies using Cu/ZnO/Al2O3 catalysts and methanol as the solvent and hydrogen source. This process yields high conversion efficiency and selectivity for Lauryl Alcohol production (Liang et al., 2011).
Dermatology : Lauryl Laurate has been compared with other anionic detergents like sodium laurylsulphate for irritancy using an open exposure model, contributing to a better understanding of skin reactions to various compounds (Tupker et al., 1997).
Environmental Technology : Research in environmental applications includes the study of foam flotation techniques using sodium lauryl sulfate and sodium laurate for the removal of Cd(II) from aqueous solutions. The studies indicate that sodium laurate provides better removal efficiency than sodium lauryl sulfate (Choi & Kim, 1998).
Magneto-Controllable Biocatalysis : A study demonstrated the use of FeCo nanoparticles in biocatalysis, where Lauryl Laurate was synthesized from lauric acid and lauryl alcohol under an external magnetic field. The magnetic nanoparticles acted as a carrier for the biocatalytically-active cargo, allowing for controlled synthesis (Hou et al., 2014).
Cosmetic Applications : Lauryl Laurate is used in the cosmetic industry, particularly in the formation of hexyl laurate, a medium-chain ester with a fruity flavor. This ester is an important emollient in personal care formulations, synthesized using immobilized lipase in a solvent-free system (Chang et al., 2006).
Future Directions
Lauryl Laurate is a plant-based, low-molecular-weight emollient that is compatible with most cosmetic ingredients . Its low melting point helps to increase the stability of cosmetic formulations . It provides a silicone-like after-feel and enhances whiteness in creams and lotions . It improves emulsion stability and improves payoff characteristics in sticks (e.g., lipsticks) . These properties suggest that Lauryl Laurate has broad prospects and good practicability in the cosmetics industry .
properties
IUPAC Name |
dodecyl dodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O2/c1-3-5-7-9-11-13-15-17-19-21-23-26-24(25)22-20-18-16-14-12-10-8-6-4-2/h3-23H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUUZGXOQDCCGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065684 | |
Record name | Lauryl laurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lauryl laurate | |
CAS RN |
13945-76-1 | |
Record name | Lauryl laurate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13945-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lauryl laurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013945761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lauryl laurate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404384 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dodecanoic acid, dodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lauryl laurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecyl laurate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.282 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAURYL LAURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPW77G0937 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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